molecular formula C22H20O7 B4700639 methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No. B4700639
M. Wt: 396.4 g/mol
InChI Key: GHGZUNKIKQBNCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, also known as MBOCA, is a synthetic chemical compound that belongs to the family of aromatic esters. MBOCA has been extensively studied for its potential applications in scientific research due to its unique chemical properties.

Mechanism of Action

Methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate exerts its effects on biological systems through its ability to interact with specific receptors and enzymes. It has been shown to modulate the activity of certain enzymes involved in the regulation of cellular processes, as well as to activate specific signaling pathways in cells.
Biochemical and Physiological Effects
methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has been shown to have a wide range of biochemical and physiological effects on cells and tissues. It has been shown to induce cell death in certain cancer cell lines, as well as to modulate the activity of specific enzymes involved in the regulation of cellular metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate in lab experiments is its ability to interact with specific biological targets, which allows for the precise modulation of cellular processes. However, methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can also be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate. One area of interest is the development of new drugs that are based on the chemical structure of methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate. Another area of interest is the use of methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate in the study of specific disease mechanisms, such as cancer and metabolic disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate on cells and tissues.

Scientific Research Applications

Methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has been widely used in scientific research due to its ability to interact with biological systems. It has been studied for its potential applications in the development of new drugs, as well as its role in understanding the mechanisms of certain diseases.

properties

IUPAC Name

methyl 2-[4-methyl-2-oxo-7-(2-oxo-2-phenylmethoxyethoxy)chromen-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O7/c1-14-17-9-8-16(10-19(17)29-22(25)18(14)11-20(23)26-2)27-13-21(24)28-12-15-6-4-3-5-7-15/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGZUNKIKQBNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OCC3=CC=CC=C3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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